Dichlorophosphonic acid-[1]naphthyl ester
Overview
Description
1-Dichlorophosphoryloxynaphthalene is an organophosphorus compound with the molecular formula C₁₀H₇Cl₂O₂P. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring bonded to a dichlorophosphoryloxy group, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
The synthesis of 1-Dichlorophosphoryloxynaphthalene typically involves the reaction of naphthol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds as follows:
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Synthetic Route
Reactants: Naphthol and phosphorus oxychloride (POCl₃).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Procedure: Naphthol is dissolved in the solvent, and phosphorus oxychloride is added dropwise with constant stirring. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified through recrystallization.
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Industrial Production
- Industrial production methods for 1-Dichlorophosphoryloxynaphthalene follow similar principles but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
1-Dichlorophosphoryloxynaphthalene undergoes various chemical reactions, including:
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Oxidation
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Products: The oxidation of 1-Dichlorophosphoryloxynaphthalene typically results in the formation of naphthoquinone derivatives.
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Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Products: Reduction leads to the formation of naphthalenol derivatives.
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Substitution
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Products: Substitution reactions yield various substituted naphthalene derivatives.
Scientific Research Applications
1-Dichlorophosphoryloxynaphthalene finds applications in several scientific research areas:
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Chemistry
- It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
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Biology
- The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
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Medicine
- Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of novel drugs.
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Industry
- It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound can interact with enzymes and proteins, altering their activity and function.
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Pathways
- It may influence various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
1-Dichlorophosphoryloxynaphthalene can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-Naphthyl dichlorophosphate: Similar in structure but differs in reactivity and applications.
Dichlorophosphoric acid esters: These compounds share the dichlorophosphoryloxy group but have different aromatic or aliphatic backbones.
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Uniqueness
- The presence of the naphthalene ring in 1-Dichlorophosphoryloxynaphthalene imparts unique electronic and steric properties, making it distinct from other organophosphorus compounds.
Properties
CAS No. |
31651-76-0 |
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Molecular Formula |
C10H7Cl2O2P |
Molecular Weight |
261.04 g/mol |
IUPAC Name |
1-dichlorophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
BLAOQYUKUBIXCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Synonyms |
DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester |
Origin of Product |
United States |
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